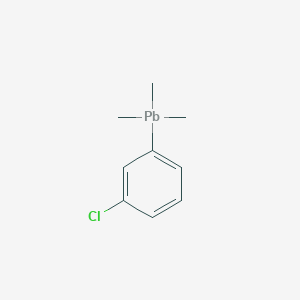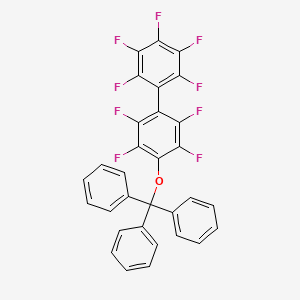
2,2',3,3',4,5,5',6,6'-Nonafluoro-4'-(triphenylmethoxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of fluorine atoms and the triphenylmethoxy group. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride and triphenylmethanol for the methoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but often involve specific solvents and temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学研究应用
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and triphenylmethoxy group contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
相似化合物的比较
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Similar in structure but with an additional fluorine atom.
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-bromodiphenylamine: Contains a bromine atom instead of the triphenylmethoxy group.
Uniqueness
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
402593-83-3 |
|---|---|
分子式 |
C31H15F9O |
分子量 |
574.4 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentafluoro-6-(2,3,5,6-tetrafluoro-4-trityloxyphenyl)benzene |
InChI |
InChI=1S/C31H15F9O/c32-21-19(22(33)26(37)27(38)25(21)36)20-23(34)28(39)30(29(40)24(20)35)41-31(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
DZAOCSWTSLBMIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=C(C(=C(C(=C4F)F)C5=C(C(=C(C(=C5F)F)F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


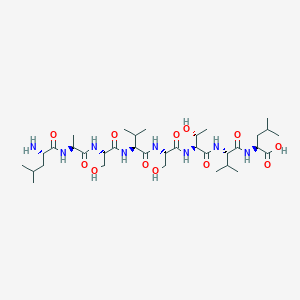

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

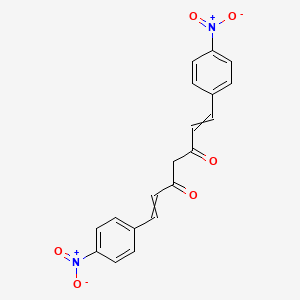
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
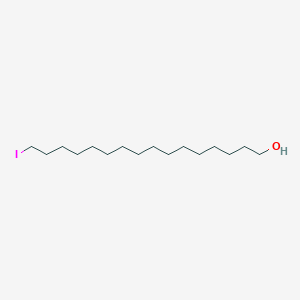
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

